molecular formula C11H12ClN3O2 B13121647 Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 339528-38-0

Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B13121647
CAS No.: 339528-38-0
M. Wt: 253.68 g/mol
InChI Key: FEUMEHSVEFCGOU-UHFFFAOYSA-N
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Description

Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-nitropyridazine with tert-butyl carbamate in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

    tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Different core structure but similar functional groups.

Uniqueness

Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and chloro groups, which confer distinct chemical and biological properties .

Properties

CAS No.

339528-38-0

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)8-6-15-9(14-8)4-7(12)5-13-15/h4-6H,1-3H3

InChI Key

FEUMEHSVEFCGOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN2C(=N1)C=C(C=N2)Cl

Origin of Product

United States

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